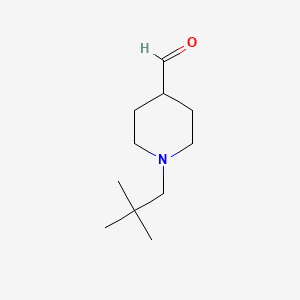

1-Neopentylpiperidine-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-11(2,3)9-12-6-4-10(8-13)5-7-12/h8,10H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGHOIISYJHFOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCC(CC1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731566 | |

| Record name | 1-(2,2-Dimethylpropyl)piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917898-69-2 | |

| Record name | 1-(2,2-Dimethylpropyl)-4-piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917898-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-Dimethylpropyl)piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Neopentylpiperidine-4-carbaldehyde CAS 917898-69-2 properties

An In-depth Technical Guide to 1-Neopentylpiperidine-4-carbaldehyde (CAS 917898-69-2)

Disclaimer: Direct experimental data for this compound (CAS 917898-69-2) is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive overview for research and development purposes.

Introduction

This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with a neopentyl group and a formyl group at the 4-position. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The aldehyde functionality serves as a versatile synthetic handle for a wide array of chemical transformations, making this compound a potentially valuable building block in drug discovery and materials science. This guide provides an in-depth analysis of its predicted properties, a plausible synthetic route, potential applications, and safety considerations, drawing upon data from closely related analogues.

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value |

| CAS Number | 917898-69-2 |

| Molecular Formula | C11H21NO |

| Molecular Weight | 183.29 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 220-250 °C |

| Density | Estimated to be approximately 0.95-1.05 g/cm³ |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. |

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned through the oxidation of the corresponding primary alcohol, (1-neopentylpiperidin-4-yl)methanol. This precursor can be synthesized via reductive amination of piperidine-4-methanol with neopentyl aldehyde followed by N-alkylation. An alternative final step is the reduction of a suitable carboxylic acid ester derivative. A common and effective method for the oxidation of the primary alcohol to the aldehyde is the Swern oxidation or a TEMPO-catalyzed oxidation, which are known for their mild conditions and high yields.[1][2]

Hypothetical Step-by-Step Protocol: TEMPO-Catalyzed Oxidation

-

Dissolution: Dissolve (1-neopentylpiperidin-4-yl)methanol (1 equivalent) in dichloromethane (DCM).

-

Catalyst Addition: Add 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) (0.05 equivalents) and sodium bromide (NaBr) (0.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (NaOCl) (1.2 equivalents) while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na2S2O3).

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Proposed synthesis of this compound.

Potential Applications in Drug Development

The piperidine moiety is a cornerstone in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The aldehyde group in this compound opens up numerous possibilities for its application in the synthesis of more complex molecules.

-

Scaffold for Novel Therapeutics: The piperidine ring can be further functionalized to generate libraries of compounds for screening against various biological targets. Piperidine carboxamides, for instance, have been identified as potent anaplastic lymphoma kinase (ALK) inhibitors.[3]

-

PROTAC Linkers: The aldehyde can be used to construct linkers for Proteolysis Targeting Chimeras (PROTACs). Piperidine-4-carbaldehyde itself is utilized as a PROTAC linker to optimize target protein affinity and improve degradation efficiency.[4]

-

Intermediate for Heterocyclic Synthesis: Aldehydes are key precursors for the synthesis of various heterocyclic systems, such as pyrazoles, which have demonstrated potential antidepressant activity. The neopentyl group can provide steric bulk, potentially influencing the selectivity and pharmacokinetic properties of the final compounds.

Caption: Potential applications of this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the neopentyl group, the piperidine ring protons, and the aldehyde proton.

-

Aldehyde Proton (-CHO): A singlet at around δ 9.6 ppm.[5]

-

Neopentyl Protons (-CH₂-C(CH₃)₃): A singlet for the nine methyl protons at approximately δ 0.9 ppm and a singlet for the two methylene protons adjacent to the nitrogen at around δ 2.1 ppm.

-

Piperidine Ring Protons: A series of multiplets between δ 1.5 and 3.0 ppm. The protons alpha to the nitrogen will be the most downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to display signals corresponding to each unique carbon atom.

-

Aldehyde Carbonyl Carbon: A signal in the range of δ 200-205 ppm.

-

Neopentyl Carbons: Signals for the quaternary carbon, the methylene carbon, and the methyl carbons.

-

Piperidine Ring Carbons: Signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong carbonyl stretch of the aldehyde.

-

C=O Stretch (Aldehyde): A strong absorption band in the region of 1720-1740 cm⁻¹.[6]

-

C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.

Safety and Handling

Based on the Safety Data Sheets (SDS) of structurally related piperidine and aldehyde compounds, this compound should be handled with care.

-

Hazards: It is predicted to be a combustible liquid that may be harmful if swallowed or inhaled.[7] It may cause skin and eye irritation or burns.[7][8]

-

Precautions: Handle in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[7][8]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[8]

Conclusion

This compound, while not extensively documented, represents a promising chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its versatile aldehyde functionality, coupled with the proven utility of the piperidine scaffold, makes it an attractive target for researchers in drug discovery and materials science. The predictive data and synthetic strategies outlined in this guide provide a solid foundation for its further exploration and application. As with any novel compound, all experimental work should be conducted with appropriate safety precautions.

References

-

Capot Chemical. (2008, November 4). Material Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxaldehyde. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). N-Acetyl-L-alanine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]

- Unknown. (n.d.). IR - spectroscopy.

-

Molbase. (n.d.). piperidine-4-carbaldehyde (50675-20-2) Introduce. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

-

The Good Scents Company. (n.d.). malonaldehyde, 542-78-9. Retrieved from [Link]

-

PubMed. (2012, February 23). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN102079720A - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

PMC. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]

-

PubChem. (n.d.). CID 164179898 | Al2H3. Retrieved from [Link]

-

Drug Information. (n.d.). piridine-4-aldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

ResearchGate. (2017, January 6). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Retrieved from [Link]

Sources

- 1. CN102079720A - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 2. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 3. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. prepchem.com [prepchem.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

- 11. synquestlabs.com [synquestlabs.com]

Chemical structure of 1-Neopentylpiperidine-4-carbaldehyde

An In-Depth Technical Guide to the Chemical Structure and Properties of 1-Neopentylpiperidine-4-carbaldehyde

Executive Summary

This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with a bulky, sterically hindering neopentyl group and functionalized with a reactive carbaldehyde at the C4 position. While not extensively documented as a standalone compound in current literature, its structure combines two motifs of significant interest in medicinal chemistry: the piperidine scaffold, a privileged structure in numerous pharmaceuticals, and the neopentyl group, which imparts unique steric and lipophilic properties. This guide provides a comprehensive analysis of its chemical structure, predicts its spectroscopic characteristics based on established principles and data from analogous structures, proposes a logical synthetic pathway, and discusses its potential applications as a versatile building block for drug discovery and development professionals. The insights herein are grounded in the well-established chemistry of N-alkylated piperidines and aliphatic aldehydes, offering a predictive yet robust framework for researchers engaging with this or structurally related molecules.

Molecular Structure and Nomenclature

The structural foundation of the molecule is the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom. The systematic IUPAC name for this compound is 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde .

The key structural features are:

-

Piperidine Core: A saturated heterocyclic amine that typically exists in a chair conformation to minimize steric strain.

-

Neopentyl Group (1-position): Attached to the piperidine nitrogen, this bulky alkyl group consists of a central quaternary carbon bonded to three methyl groups and a methylene bridge to the nitrogen. Its significant steric hindrance influences the reactivity of the nitrogen and the overall conformation of the molecule.

-

Carbaldehyde Group (4-position): The formyl group (-CHO) is a versatile functional handle for a wide array of chemical transformations. In the dominant chair conformation of the piperidine ring, this substituent is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

Caption: .

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₁₁H₂₁NO | Structural Analysis |

| Molecular Weight | 183.30 g/mol | Calculation from Formula |

| Monoisotopic Mass | 183.162314 Da | Calculation from Formula |

| XLogP3 | ~2.0 - 2.5 | Predicted based on similar structures like 1-benzylpiperidine-4-carbaldehyde (XLogP3: 1.7)[1] and the addition of a lipophilic neopentyl group. |

| Physical Form | Colorless to pale yellow liquid or low-melting solid | Analogy to other N-alkylated piperidine aldehydes.[2] |

| Boiling Point | >200 °C (at atm. pressure) | Extrapolated from similar structures. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | General property of similar organic molecules. |

Spectroscopic Characterization (Anticipated Data)

Structural elucidation and confirmation would rely on a combination of standard spectroscopic techniques. The following sections detail the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the neopentyl, piperidine, and aldehyde protons.

| Proton Environment | Predicted Shift (δ, ppm) | Multiplicity | Rationale & Notes |

| Aldehyde (-CH O) | 9.5 - 9.7 | Singlet (s) or narrow Triplet (t) | The aldehyde proton is highly deshielded by the adjacent carbonyl group. It will appear as a singlet or a small triplet due to minor coupling with the C4 proton.[3] |

| Piperidine Ring (axial/equatorial) | 1.6 - 3.0 | Multiplets (m) | The piperidine ring protons will produce a series of complex, overlapping multiplets. Protons on carbons adjacent to the nitrogen (C2, C6) will be further downfield (~2.7-2.9 ppm) compared to those at C3 and C5 (~1.6-1.9 ppm). The C4 proton will likely be a complex multiplet around 2.2-2.4 ppm.[3][4] |

| Neopentyl (-CH₂ -C(CH₃)₃) | ~2.1 | Singlet (s) | The two protons of the methylene bridge are adjacent to the nitrogen and a quaternary carbon, resulting in a sharp singlet. |

| Neopentyl (-CH₂-C(CH₃ )₃) | ~0.9 | Singlet (s) | The nine protons of the three methyl groups are equivalent and shielded, resulting in a strong singlet far upfield. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom. Routine spectra are typically proton-decoupled.[5]

| Carbon Environment | Predicted Shift (δ, ppm) | Rationale & Notes |

| Aldehyde (C =O) | 200 - 205 | The carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield.[6] |

| Neopentyl Methylene (-C H₂-) | 65 - 70 | This carbon is attached to the nitrogen atom, causing a downfield shift. |

| Piperidine (C2, C6) | 55 - 60 | Carbons adjacent to the nitrogen atom. |

| Piperidine (C4) | 45 - 50 | The carbon bearing the aldehyde group. |

| Neopentyl Quaternary (C (CH₃)₃) | 30 - 35 | A typical shift for a quaternary sp³ carbon. |

| Piperidine (C3, C5) | 25 - 30 | Standard aliphatic carbons within the ring structure. |

| Neopentyl Methyl (-C H₃) | 25 - 30 | Shielded methyl carbons, may overlap with C3/C5 signals. |

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups.

| Functional Group | Expected Frequency (cm⁻¹) | Intensity/Shape | Rationale |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong, Sharp | This is the most characteristic and intense peak in the spectrum, confirming the presence of an aliphatic aldehyde.[7][8] |

| C-H Stretch (Aldehyde) | 2710 - 2730 and 2810 - 2830 | Medium, Sharp | Often appears as a pair of weak to medium bands, with one (around 2720 cm⁻¹) being a particularly useful diagnostic peak appearing just to the right of the main alkyl C-H stretches.[9] |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong, Sharp | Represents the C-H bonds of the piperidine and neopentyl groups. This is a common feature in most organic molecules.[10] |

| C-N Stretch | 1000 - 1250 | Medium | Characteristic of aliphatic amines. |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.

| Analysis | Expected Result | Rationale |

| Molecular Ion (M⁺) | m/z = 183 | Corresponds to the molecular weight of the compound. |

| [M+H]⁺ (ESI) | m/z = 184 | In Electrospray Ionization (positive mode), protonation of the basic piperidine nitrogen is expected. |

| Key Fragmentation | m/z = 126 | This prominent fragment corresponds to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) via alpha-cleavage adjacent to the nitrogen. This is a classic fragmentation pathway for neopentyl-amines and would be strong evidence for the neopentyl group. |

| Other Fragments | m/z = 154 | Loss of the formyl group (•CHO, 29 Da). |

| m/z = 82, 96 | Fragments corresponding to the cleavage of the piperidine ring. |

Synthesis and Reactivity

Retrosynthetic Analysis

A logical approach to synthesizing this compound involves disconnecting the bond between the piperidine nitrogen and the neopentyl group. This identifies piperidine-4-carbaldehyde and a suitable neopentyl electrophile as the key starting materials.

Caption: Retrosynthetic analysis via N-alkylation.

Proposed Synthetic Protocol: Reductive Amination

While direct N-alkylation is feasible, a more robust and widely applicable method is reductive amination, which avoids issues of over-alkylation and is highly efficient. This protocol starts from a more stable precursor.

Workflow: Synthesis via Reductive Amination

Caption: Proposed two-step, one-pot synthesis workflow.

Detailed Experimental Protocol:

-

Reactant Preparation: To a solution of piperidine-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add neopentylamine (1.1 eq).

-

Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq), to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate. The reaction can be monitored by TLC or GC-MS.

-

Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. This reagent is selective for imines in the presence of aldehydes, minimizing side reactions.

-

Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and MS, comparing the obtained data with the predicted values in Section 4.

Chemical Reactivity

The molecule's reactivity is dominated by its aldehyde functional group.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (1-neopentylpiperidine-4-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to a primary alcohol ((1-neopentylpiperidin-4-yl)methanol) using reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: The aldehyde can react with primary or secondary amines to form new C-N bonds, serving as a key step in building more complex molecules.

-

Wittig Reaction: Reaction with phosphorus ylides will convert the aldehyde into an alkene.

-

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

Applications and Significance in Drug Development

The parent scaffold, piperidine-4-carbaldehyde, is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[11] It is used in the development of:

-

Kinase Inhibitors: As a precursor for compounds targeting enzymes like Pim-1, which are implicated in various cancers.[11]

-

GPCR Modulators: Used to create selective agonists for receptors like GPR119, a target for treating type II diabetes.[11]

-

Antiviral Agents: Serves as a building block for inhibitors of M-tropic (R5) HIV-1 replication.[11]

-

PROTAC Linkers: The piperidine moiety can be incorporated into Proteolysis-Targeting Chimeras (PROTACs) to optimize molecular properties.[12]

The introduction of the neopentyl group serves a specific purpose in drug design. Its bulky, non-polar nature can be used to:

-

Introduce Steric Hindrance: To probe or block a specific binding pocket in a protein target.

-

Increase Lipophilicity: To improve membrane permeability and modify the pharmacokinetic profile of a drug candidate.

-

Enhance Metabolic Stability: The quaternary carbon of the neopentyl group is resistant to metabolic oxidation, which can increase the half-life of a compound.

Therefore, this compound represents a specialized building block for medicinal chemists to synthesize novel compounds with tailored steric and electronic properties for targeted therapeutic applications.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on its structural components (aliphatic aldehyde and tertiary amine), the following hazards and precautions should be assumed.[13][14]

-

Hazards:

-

Handling Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]

-

Keep away from heat, sparks, and open flames.[13]

-

Store in a tightly closed container in a cool, dry place.[13]

-

Ensure that eyewash stations and safety showers are readily accessible.[13]

-

References

-

Capot Chemical. (2008, November 4). Material Safety Data Sheet. Retrieved from [Link]

-

PubChem. 1-Benzylpiperidine-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). 13C NMR Spectroscopy.

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Liverpool. (n.d.). Applications of 13C NMR. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR lecture part 2. Retrieved from [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Wikipedia. Pyridine-4-carbaldehyde. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

Sources

- 1. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 5. 13C Applications [ch.ic.ac.uk]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buy Piperidine-4-carbaldehyde | 50675-20-2 [smolecule.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. capotchem.com [capotchem.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Neopentylpiperidine-4-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-Neopentylpiperidine-4-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. We will delve into its chemical identity, synthesis strategies with a focus on the underlying mechanistic principles, and explore its potential applications based on the well-established significance of the N-substituted piperidine scaffold in medicinal chemistry.

Molecular Identification and Physicochemical Properties

This compound, also known as 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde, is a derivative of piperidine featuring a neopentyl group attached to the piperidine nitrogen and a formyl group at the 4-position.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| SMILES | C1CN(CCC1C=O)CC(C)(C)C | [1] |

| InChIKey | OXGHOIISYJHFOV-UHFFFAOYSA-N | [2] |

| CAS Number | 917898-69-2 | [2] |

| Molecular Formula | C11H21NO | |

| Molecular Weight | 183.29 g/mol | |

| Physical Form | Oil |

These identifiers are crucial for unambiguous documentation and database searches in chemical and pharmaceutical research.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic routes for N-substituted piperidines. The choice of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and logical strategies are reductive amination and N-alkylation.

Retrosynthetic Analysis

A retrosynthetic analysis provides a logical framework for planning the synthesis. The primary disconnection points for this compound are the C-N bond of the tertiary amine and the C-C bond of the aldehyde.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[2] This one-pot reaction involves the initial formation of an iminium ion from the condensation of piperidine-4-carbaldehyde and pivalaldehyde, followed by in-situ reduction to the target tertiary amine. The choice of a mild reducing agent is critical to prevent the reduction of the aldehyde starting materials.

Workflow for Reductive Amination:

Caption: General workflow for the synthesis via reductive amination.

Step-by-Step Methodology:

-

Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine-4-carbaldehyde (1.0 equivalent) and pivalaldehyde (1.1 equivalents).

-

Solvent Addition: Dissolve the reactants in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Reducing Agent: To the stirred solution, add a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. The use of NaBH(OAc)₃ is advantageous as it is less likely to reduce the starting aldehydes compared to stronger reducing agents like sodium borohydride.[2]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Alternative Protocol: N-Alkylation

Direct N-alkylation of piperidine-4-carbaldehyde with a neopentyl halide (e.g., neopentyl bromide) in the presence of a base is another viable synthetic route.[3] Careful control of reaction conditions is necessary to avoid the formation of quaternary ammonium salts.

Step-by-Step Methodology:

-

Reactant and Base: In a round-bottom flask, dissolve piperidine-4-carbaldehyde (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF. Add a non-nucleophilic base, for instance, potassium carbonate (2.0 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add neopentyl bromide (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter off the inorganic salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography.

Relevance in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[4] The N-substituent on the piperidine ring plays a crucial role in modulating the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile.

The Significance of the N-Neopentyl Group:

The neopentyl group is a bulky, non-polar substituent. Its incorporation can influence the molecule's interaction with biological targets in several ways:

-

Steric Influence: The steric bulk of the neopentyl group can enhance binding affinity by occupying a specific hydrophobic pocket in the target protein. It can also confer selectivity by preventing binding to off-target proteins with smaller binding sites.

-

Metabolic Stability: The quaternary carbon of the neopentyl group is resistant to metabolic oxidation, which can improve the metabolic stability and in vivo half-life of the drug candidate.

-

Lipophilicity: The introduction of the neopentyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Therapeutic Applications:

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of N-substituted piperidines has shown activity in a range of therapeutic areas, particularly those targeting the central nervous system (CNS).[5] The structural features of this molecule make it an interesting candidate for screening in assays related to:

-

Neurodegenerative Diseases: The piperidine moiety is a common feature in compounds targeting CNS receptors, such as dopamine and serotonin receptors, which are implicated in conditions like Parkinson's and Alzheimer's disease.[6]

-

Pain Management: The 4-substituted piperidine scaffold is a well-known pharmacophore for opioid receptor modulators.[7]

-

Ion Channel Modulation: N-alkylpiperidines have been investigated as modulators of various ion channels.

The aldehyde functionality at the 4-position serves as a versatile synthetic handle for further derivatization, allowing for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies. This can involve, for example, conversion to oximes, hydrazones, or further reduction to an alcohol followed by ether or ester formation.

Conclusion

This compound is a readily accessible synthetic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through well-established methods such as reductive amination, offering a straightforward route to this and analogous compounds. The presence of the N-neopentyl group confers specific steric and metabolic properties that are desirable in drug design. Further biological evaluation of this compound and its derivatives is warranted to explore its potential as a modulator of CNS targets and other therapeutic pathways. This guide provides the foundational chemical knowledge for researchers to synthesize, characterize, and further investigate the therapeutic potential of this intriguing molecule.

References

[3] ResearchGate. Procedure for N-alkylation of Piperidine? Available at: [Link] (Accessed: March 7, 2024).

[6] Razavi, S. M., et al. (2013). Coumarin-piperazine derivatives as biologically active compounds. Current Medicinal Chemistry, 20(28), 3544-3556.

[1] Alchimica. This compound (1 x 100 mg). Available at: [Link] (Accessed: March 7, 2024).

[5] O'Hagan, D. (2000). Pyridine and piperidine alkaloids: an overview. Natural Product Reports, 17(5), 435-446.

[4] Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Structural Profiling and Synthetic Methodologies of 1-Neopentylpiperidine-4-carbaldehyde

Abstract: This technical whitepaper provides an in-depth analysis of 1-Neopentylpiperidine-4-carbaldehyde, a critical intermediate in the synthesis of N-linked heterocyclic antagonists. By detailing its physicochemical parameters, mechanistic synthesis, and downstream pharmaceutical applications, this guide serves as a comprehensive resource for drug development professionals. Emphasis is placed on the causality of synthetic choices and the establishment of self-validating experimental protocols.

Chemical Identity & Structural Parameters

This compound is a sterically hindered, N-alkylated piperidine derivative. The presence of the neopentyl group (2,2-dimethylpropyl) attached to the piperidine nitrogen introduces significant steric bulk, which is highly valued in medicinal chemistry for improving the metabolic stability and modulating the lipophilicity of target pharmacophores[1]. The reactive aldehyde moiety at the C4 position serves as a versatile electrophilic handle for downstream reductive aminations, olefinations, and nucleophilic additions.

Quantitative physicochemical data is summarized in the table below[2][3]:

| Parameter | Value |

| Chemical Name | This compound |

| Synonyms | 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde |

| CAS Registry Number | 917898-69-2 |

| Molecular Formula | C₁₁H₂₁NO |

| Molecular Weight | 183.29 g/mol |

| SMILES String | CC(C)(C)CN1CCC(C=O)CC1 |

| Appearance | Pale yellow to colorless oil / liquid |

Mechanistic Synthesis & Causality

The most robust and field-proven method for synthesizing this compound is via the Swern Oxidation of its corresponding alcohol precursor, (1-neopentylpiperidin-4-yl)methanol[4].

Causality of Reagent Selection: Traditional oxidants like Jones reagent (CrO₃/H₂SO₄) or Potassium Permanganate (KMnO₄) are avoided in this workflow. These harsh reagents risk over-oxidizing the primary alcohol to a carboxylic acid and can interact unfavorably with the basic piperidine nitrogen. The Swern oxidation is specifically chosen because it provides mild, highly controlled conditions that arrest oxidation cleanly at the aldehyde stage.

Causality of Temperature Control (-78°C): The reaction relies on the formation of chlorodimethylsulfonium chloride, an active electrophilic species generated by mixing oxalyl chloride and dimethyl sulfoxide (DMSO). This intermediate is highly unstable. If the temperature is allowed to rise above -60°C before the addition of the alcohol substrate, the intermediate undergoes a Pummerer rearrangement, yielding undesired thioacetals and severely degrading the final yield. Strict cryogenic control at -78°C ensures the intermediate remains stable until the alcohol is introduced to form the alkoxysulfonium ylide[4].

Fig 1: Swern oxidation workflow for synthesizing this compound.

Self-Validating Experimental Protocol: Swern Oxidation

The following protocol is adapted from validated pharmaceutical patent literature (CN101253172A) for the synthesis of P2Y1 receptor antagonists[4]. It is designed as a self-validating system, where specific visual cues confirm the success of each mechanistic step.

Reagents Required:

-

(1-Neopentylpiperidin-4-yl)methanol (5.6 mmol)

-

Oxalyl chloride (5.6 mmol)

-

Dimethyl sulfoxide (DMSO) (11.2 mmol)

-

Triethylamine (TEA) (25.5 mmol)

-

Anhydrous Dichloromethane (DCM) (12 mL)

Step-by-Step Methodology:

-

Electrophile Activation:

-

Action: To a flame-dried round-bottom flask under an argon atmosphere, add oxalyl chloride (490 μL) and anhydrous DCM (10 mL). Cool the solution to exactly -78°C using a dry ice/acetone bath. Dropwise, add DMSO (796 μL).

-

Self-Validation: Observe the immediate effervescence of carbon monoxide and carbon dioxide gases. The cessation of bubbling (typically after 5-10 minutes) acts as a visual confirmation that the active chlorodimethylsulfonium chloride species has fully formed.

-

-

Substrate Introduction:

-

Action: Dissolve (1-neopentylpiperidin-4-yl)methanol (943 mg) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at -78°C. Stir for 30 minutes.

-

Self-Validation: The solution should remain clear and homogeneous, indicating the successful nucleophilic attack of the alcohol to form the alkoxysulfonium intermediate without premature decomposition.

-

-

Deprotonation & Cleavage:

-

Action: Rapidly add TEA (3.6 mL) to the mixture at -78°C. Stir for 5 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

-

Self-Validation: Upon the addition of TEA, a dense white precipitate (triethylammonium chloride) will form immediately. This precipitation is the definitive visual proof that deprotonation has occurred, yielding the target aldehyde and dimethyl sulfide byproduct.

-

-

Workup & Isolation:

-

Action: Quench the reaction with 15 mL of distilled water. Separate the organic DCM layer and extract the aqueous layer twice with 10 mL DCM. Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

QC Check: Perform TLC (Thin Layer Chromatography) using a 2,4-DNPH stain. A bright yellow/orange spot confirms the presence of the aldehyde functional group.

-

Pharmaceutical Application: P2Y1 Receptor Antagonism

In modern drug discovery, this compound is predominantly utilized as a scaffold building block for N-linked heterocyclic antagonists targeting the P2Y1 receptor [4][5].

The P2Y1 receptor is a Gq-coupled purinergic receptor found on the surface of blood platelets. When activated by endogenous ADP, it triggers a signaling cascade that leads to intracellular calcium mobilization, shape change, and ultimately, platelet aggregation (thrombosis). By utilizing the aldehyde group of this compound to attach specific heterocyclic pharmacophores via reductive amination, researchers synthesize potent competitive antagonists. These drugs block ADP from binding, thereby halting the thrombotic pathway—a critical mechanism for preventing myocardial infarctions and strokes.

Fig 2: Mechanism of action for P2Y1 receptor antagonists in preventing thrombosis.

References

- Qiao, J. X., et al. "N-linked heterocyclic antagonists of P2Y1 receptor useful in the treatment of thrombotic conditions." Google Patents (CN101253172A / WO2006076644A1).

-

CalpacLab. "this compound, 95% Purity, C11H21NO." California Pacific Labs. Available at:[Link]

Sources

- 1. CAS 917898-69-2 | Sigma-Aldrich [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. eontrading.uk [eontrading.uk]

- 4. CN101253172A - N-linked heterocyclic antagonists of P2Y1 receptor useful in the treatment of thrombotic conditions - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Comprehensive Solubility and Stability Profiling of 1-Neopentylpiperidine-4-carbaldehyde in Organic Solvents

Target Audience: Researchers, synthetic chemists, and preclinical drug development professionals.

Executive Summary

As a Senior Application Scientist, I approach the physicochemical profiling of pharmaceutical intermediates not merely as a data collection exercise, but as a critical de-risking step in preclinical development. 1-Neopentylpiperidine-4-carbaldehyde (CAS: 917898-69-2)[1] is a highly specialized building block, prominently utilized in the synthesis of for anti-thrombotic applications[2].

With a molecular weight of 183.29 g/mol [1], this compound presents a unique solubility challenge: it must be dissolved in media that can accommodate its bulky, lipophilic core without triggering unwanted reactions with its sensitive electrophilic head. This whitepaper deconstructs the causality behind its solubility profile across organic solvents and provides a self-validating experimental framework for its quantification.

Physicochemical Foundations & Causality

To predict and manipulate the solubility of this compound, we must first analyze its molecular architecture. The compound's solubility is dictated by three distinct structural domains:

-

The Neopentyl Group (2,2-dimethylpropyl): This moiety imparts massive steric bulk and intense lipophilicity. It acts as a hydrophobic shield, severely limiting aqueous solubility while driving high affinity for non-polar hydrocarbon solvents.

-

The Piperidine Ring: A basic tertiary amine that provides structural rigidity. While it can act as a hydrogen-bond acceptor, its basicity means it can be protonated in acidic media, drastically altering its solubility profile.

-

The C4-Aldehyde Group: A highly polar, electrophilic center. While it enhances solubility in polar solvents, it is highly susceptible to nucleophilic attack.

The calculated LogP of 1.9434 [3] confirms its moderate-to-high lipophilicity. Consequently, the compound exhibits preferential dissolution in organic solvents over aqueous systems. However, solubility does not equal stability.

Solvent Class Analysis

-

Polar Aprotic Solvents (The Gold Standard): Solvents like Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are optimal. They possess sufficient polarity to solvate the aldehyde and tertiary amine, while lacking the protic hydrogens that could react with the electrophilic center. In standard synthetic protocols, this compound is successfully generated and maintained via Swern oxidation utilizing [2].

-

Non-Polar Solvents: Solvents like Hexane and Toluene yield high solubility driven purely by favorable van der Waals dispersion forces interacting with the neopentyl and piperidine backbone.

-

Polar Protic Solvents (The Hemiacetal Risk): While Methanol and Ethanol will easily dissolve the compound, the presence of an electrophilic aldehyde creates a high risk of reversible hemiacetal formation. As an expert best practice, these solvents should be strictly avoided for long-term storage or slow crystallization.

Decision matrix for solvent selection based on structural interactions and stability.

Quantitative Data Summary

The following table synthesizes the expected solubility ranges and critical stability notes for this compound across various solvent classes.

| Solvent Class | Representative Solvents | Estimated Solubility (mg/mL at 25°C) | Interaction Mechanism & Stability Notes |

| Polar Aprotic | Dichloromethane (DCM), DMSO, THF | > 200 | Optimal. Solvates both the lipophilic core and polar aldehyde. Excellent stability; standard for synthesis[2]. |

| Non-Polar | Hexane, Heptane, Toluene | 100 - 200 | High. Dissolution driven by favorable van der Waals interactions with the bulky neopentyl group. Highly stable. |

| Polar Protic | Methanol, Ethanol, Isopropanol | > 150 | Variable. Good initial solubility, but high risk of reversible nucleophilic attack forming hemiacetals. Not recommended. |

| Aqueous | Water, PBS (pH 7.4) | < 1 | Poor. The high LogP (1.94)[3] and lack of sufficient H-bond donors render it practically insoluble in neutral water. |

Experimental Methodology: Self-Validating Thermodynamic Protocol

To ensure absolute trustworthiness in preclinical data, experimental protocols cannot simply measure dissolution; they must simultaneously verify chemical integrity. The following protocol is designed as a self-validating system to accurately determine the equilibrium solubility of this compound while ruling out solvent-induced degradation.

Step-by-Step Workflow

Step 1: Saturated Solution Preparation

-

Action: Add 300 mg of this compound to 1.0 mL of the target solvent in a sealed amber glass HPLC vial.

-

Causality: Amber glass prevents potential photo-oxidation of the aldehyde. An excess of solute (beyond the expected >200 mg/mL limit) ensures the thermodynamic equilibrium state is reached rather than a kinetic dissolution state.

Step 2: Thermal Equilibration

-

Action: Agitate the vials at 300 RPM at exactly 25.0 ± 0.1 °C for 24 hours using a precision thermoshaker.

-

Causality: 24 hours provides sufficient time for the dissolution kinetics to plateau. Temperature control is critical, as the solubility of lipophilic amines is highly temperature-dependent.

Step 3: Phase Separation

-

Action: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C. Extract the supernatant using a glass syringe.

-

Causality: Centrifugation is strictly preferred over standard syringe filtration. The highly lipophilic neopentyl moiety has a strong propensity to adsorb onto standard PTFE or nylon filter membranes, which would artificially lower the quantified solubility.

Step 4: HPLC-UV Quantification (The Self-Validating Step)

-

Action: Dilute the supernatant into the mobile phase containing an internal standard (e.g., benzaldehyde). Analyze via HPLC-UV at 210-220 nm.

-

Causality: The internal standard corrects for any volumetric errors during the high-ratio dilution required for saturated solutions. Furthermore, the chromatogram acts as a self-validating stability indicator: the appearance of secondary peaks (especially in protic solvents like methanol) immediately flags solvent-solute reactivity (hemiacetal formation), invalidating the "solubility" metric for that specific solvent.

Thermodynamic solubility profiling workflow with self-validating quantification steps.

References

- Qiao, J. X., et al. "N-linked heterocyclic antagonists of P2Y1 receptor useful in the treatment of thrombotic conditions." U.S. Patent No. 7,452,899 B2.

-

ChemScene. "this compound Properties and LogP". Chemikart Database. [Link]

Sources

Strategic Selection of N-Substituted Piperidine-4-carbaldehydes in Medicinal Chemistry

Executive Summary

In the rational design of central nervous system (CNS) therapeutics, kinase inhibitors, and GPCR ligands, the piperidine ring is a ubiquitous pharmacophore. Functionalizing the 4-position with an aldehyde group yields a highly versatile electrophilic building block. However, the choice of the N-alkyl substituent—specifically between a benzyl group and a neopentyl group—dictates not only the synthetic route but also the pharmacokinetic fate of the final drug candidate. This whitepaper provides a rigorous comparative analysis of 1-Neopentylpiperidine-4-carbaldehyde and N-benzylpiperidine-4-carbaldehyde , detailing their physicochemical profiles, mechanistic roles in synthesis, and validated experimental protocols.

Structural & Physicochemical Profiling

The fundamental difference between these two building blocks lies in the steric and electronic nature of their N-substituents. The benzyl group provides a planar, aromatic system capable of

| Property | N-Benzylpiperidine-4-carbaldehyde | This compound |

| CAS Number | 22065-85-6[1] | 917898-69-2[2] |

| Molecular Formula | C13H17NO[1] | C11H21NO[2] |

| Molecular Weight | 203.28 g/mol [1] | 183.29 g/mol [2] |

| N-Substituent | Benzyl (-CH2-C6H5) | Neopentyl (-CH2-C(CH3)3) |

| Steric Profile | Planar, aromatic, moderate bulk | Highly branched, aliphatic, extreme bulk |

| Metabolic Liability | Susceptible to CYP450 N-debenzylation | Highly resistant to N-dealkylation |

| Hydrogenolysis | Cleaved by Pd/C and H2 | Completely inert to catalytic hydrogenation |

Mechanistic Causality in Synthetic Workflows

The Benzyl Paradigm: Orthogonal Protection and Pharmacophore Binding

[3] is frequently utilized when the benzyl group is intended to serve as a temporary protecting group or a specific binding determinant[4].

-

Causality in Deprotection: The benzylic carbon-nitrogen bond is uniquely susceptible to hydrogenolysis. When exposed to palladium on carbon (Pd/C) under a hydrogen atmosphere, the metal surface facilitates the insertion of palladium into the benzylic C-N bond, followed by reductive cleavage. This allows chemists to elaborate the 4-position (e.g., via Wittig reaction or reductive amination) and subsequently unmask the piperidine nitrogen for further functionalization (e.g., urea or amide formation).

-

Biological Utility: In compounds like donepezil analogs, the benzyl group is retained in the final API because its aromatic ring engages in crucial

stacking interactions with tryptophan residues in the active site of acetylcholinesterase.

The Neopentyl Paradigm: Steric Shielding and Metabolic Stabilitythis compound[2] is selected when the N-alkyl group must be permanently retained in the final drug molecule.

-

Causality in Metabolic Stability: A major mechanism of drug clearance is cytochrome P450-mediated N-dealkylation, which initiates via hydrogen abstraction at the carbon adjacent to the nitrogen (the

-carbon). The neopentyl group features a quaternary carbon directly adjacent to the -

Synthetic Orthogonality: Unlike the benzyl group, the neopentyl moiety is completely inert to catalytic hydrogenation. This allows chemists to perform global reductions (e.g., reducing alkenes or nitro groups elsewhere in the molecule) without risking the cleavage of the piperidine N-substituent.

Decision Workflow for Building Block Selection

The following logical matrix illustrates the decision-making process for selecting the appropriate N-substituted piperidine-4-carbaldehyde during the hit-to-lead optimization phase.

Decision matrix for selecting N-alkyl piperidine-4-carbaldehyde building blocks.

Self-Validating Experimental Protocols

Protocol A: Cryogenic Synthesis of N-Benzylpiperidine-4-carbaldehyde

This protocol details the reduction of ethyl 1-benzylpiperidine-4-carboxylate to the corresponding aldehyde[5].

-

Mechanistic Rationale: Diisobutylaluminum hydride (DIBAL-H) is utilized at strictly cryogenic temperatures (-78 °C)[5]. The causality here is thermodynamic: at -78 °C, the bulky DIBAL-H reduces the ester to a stable tetrahedral aluminum acetal intermediate. The low thermal energy prevents the collapse of this intermediate into an aldehyde in situ, which would otherwise be rapidly over-reduced to a primary alcohol. Only upon aqueous quenching does the intermediate hydrolyze to yield the target aldehyde[5].

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq, e.g., 9.2 g, 0.037 mol) in anhydrous toluene (400 mL)[5].

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C[5].

-

Addition: Dropwise add a 1.5 M solution of DIBAL-H in toluene (1.1 eq, 28 mL, 0.042 mol) via syringe pump over 30 minutes, maintaining the internal temperature strictly below -70 °C[5].

-

Reaction: Stir the mixture at -78 °C for exactly 1 hour[5].

-

Quenching: Quench the reaction while still at -78 °C by the slow addition of anhydrous methanol (150 mL). This destroys excess DIBAL-H and initiates the breakdown of the aluminum acetal[5].

-

Workup: Remove the dry ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours. Filter the resulting gelatinous aluminum salts through a pad of diatomaceous earth (Celite), washing the filter cake thoroughly with methanol[5].

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation (bp 93°-97° C / 1 mmHg) to yield pure N-benzylpiperidine-4-carbaldehyde[5].

Protocol B: Chemoselective Reductive Amination of this compound

This protocol couples the neopentyl aldehyde with a primary amine to form a secondary amine linkage.

-

Mechanistic Rationale: Sodium triacetoxyborohydride (STAB) is chosen over sodium borohydride. STAB is mildly electron-deficient and sterically hindered, meaning it selectively reduces the transient, highly electrophilic iminium ion without reducing the unreacted starting aldehyde. The neopentyl group's steric bulk ensures the piperidine nitrogen does not interfere with the mild acid catalysis required for imine formation.

Step-by-Step Methodology:

-

Imine Formation: Dissolve this compound (1.0 eq) and the target primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

-

Catalysis: Add glacial acetic acid (1.0 eq) to catalyze the formation of the iminium ion. Stir at room temperature for 2 hours under nitrogen.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) in small portions over 10 minutes. The reaction is exothermic; maintain the temperature below 25 °C using a water bath if necessary.

-

Completion: Stir the reaction at room temperature for 12-16 hours. Monitor completion via LC-MS.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Extract the product into dichloromethane (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the residue via flash column chromatography (silica gel, DCM/MeOH gradient) to isolate the final neopentyl-functionalized amine.

References

-

Title: PubChem Compound Summary for CID 89584, 1-Benzylpiperidine-4-carbaldehyde Source: National Center for Biotechnology Information (PubChem) URL: [Link]

-

Title: Synthesis of 1-benzylpiperidine-4-carboxaldehyde Source: PrepChem URL: [Link]

-

Title: Strategies for the Synthesis and Biological Screening of Thiazolidinone Derivatives Source: Asian Journal of Research in Chemistry URL: [Link]

-

Title: N-Benzyl-4-Formylpiperidine Drug Information Source: PharmaCompass URL: [Link]

Sources

- 1. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde | 917898-69-2 [sigmaaldrich.cn]

- 3. N-Benzyl-4-Formylpiperidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. ajrconline.org [ajrconline.org]

- 5. prepchem.com [prepchem.com]

Strategic Sourcing and Technical Utilization of 1-Neopentylpiperidine-4-carbaldehyde

[1]

Executive Summary: The "Hidden" Scaffold

This compound is a critical, albeit often elusive, building block in medicinal chemistry. Its structural value lies in the neopentyl (2,2-dimethylpropyl) group. Unlike a simple methyl or ethyl group, the neopentyl moiety provides significant steric bulk and lipophilicity without the metabolic liability of a benzyl group. It is frequently employed to target hydrophobic pockets in GPCRs (e.g., Muscarinic receptors) and Sigma receptors, or to modulate the pKa and solubility profile of piperidine-based drugs.

However, commercial supply is often restricted to "Make-on-Demand" tiers, leading to lead times of 4–8 weeks. This guide provides a dual-path strategy: verified sourcing channels for planning and a robust internal synthesis protocol for immediate needs.

Technical Specifications & Chemical Profile

| Feature | Specification |

| Chemical Name | 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde |

| CAS Number | 917898-69-2 |

| Molecular Formula | C₁₁H₂₁NO |

| Molecular Weight | 183.29 g/mol |

| Physical State | Colorless to pale yellow oil (oxidizes rapidly in air) |

| Solubility | Soluble in DCM, THF, Methanol; Sparingly soluble in water |

| Stability | High Risk: Aldehyde group is prone to air oxidation to the carboxylic acid.[1] Store under Argon at -20°C. |

Commercial Supply Landscape

The market for this specific aldehyde is dominated by building-block specialists rather than general catalog suppliers.

Primary Supply Tier (Originators)[4]

-

Enamine: The primary manufacturer for this scaffold (Catalog Code: ENAH5802DD2C). Most other vendors act as resellers for Enamine stock.

-

Status: Often "Make-on-Demand" (2-4 weeks).

-

-

WuXi AppTec / LabNetwork: Reliable for bulk custom synthesis if >100g is required.

Secondary Supply Tier (Resellers)[4]

-

Sigma-Aldrich (Merck): Lists the compound but frequently routes orders through third-party logistics, extending lead times.

-

MolPort / eMolecules: Aggregators that will list current global stock levels. Use these to check for "ships within 24h" status before committing to a synthesis campaign.

The "Buy vs. Make" Decision Matrix

If your required quantity is <1 gram and timeline is >3 weeks , BUY . If your required quantity is >5 grams or timeline is <1 week , MAKE (See Section 4).

Internal Synthesis Protocol (Self-Validating)

When commercial stock is unavailable, the following protocol is the industry-standard "Senior Scientist" route. It avoids the low reactivity of neopentyl halides (which fail Sɴ2 reactions) by utilizing an Acylation-Reduction-Oxidation sequence.

Reaction Pathway Visualization

Figure 1: Robust synthetic route avoiding steric hindrance of direct alkylation.

Detailed Methodology

Step 1 & 2: Formation of 1-Neopentyl-4-hydroxymethylpiperidine

Rationale: Direct alkylation with neopentyl iodide is sluggish due to steric hindrance. Acylation followed by reduction is high-yielding.

-

Acylation: Dissolve Ethyl isonipecotate (1.0 eq) and Triethylamine (1.5 eq) in DCM. Cool to 0°C. Add Pivaloyl chloride (1.1 eq) dropwise. Stir at RT for 2h. Wash with 1N HCl, brine, dry and concentrate.

-

Reduction: Suspend LiAlH₄ (3.0 eq) in dry THF under Argon. Cool to 0°C. Add the crude amide (dissolved in THF) dropwise. Caution: Exothermic.

-

Reflux: Heat to reflux for 4–6 hours. This simultaneously reduces the amide to the neopentyl amine and the ester to the primary alcohol.

-

Workup (Fieser Method): Cool to 0°C. Quench carefully with water (x mL), 15% NaOH (x mL), and water (3x mL). Filter the granular precipitate. Concentrate filtrate to yield the amino-alcohol.

Step 3: Swern Oxidation (The Critical Step)

Rationale: 4-Piperidinecarbaldehydes are prone to hydrate formation and polymerization. Swern oxidation provides mild conditions to isolate the aldehyde without over-oxidation.

-

Activation: In a flame-dried flask under Argon, dissolve Oxalyl chloride (1.2 eq) in dry DCM. Cool to -78°C .

-

DMSO Addition: Add dry DMSO (2.4 eq) dropwise. Stir for 15 min. (Gas evolution occurs).[2]

-

Substrate Addition: Add 1-Neopentyl-4-hydroxymethylpiperidine (1.0 eq) in DCM dropwise, maintaining temp < -70°C. Stir for 30 min.

-

Termination: Add Triethylamine (5.0 eq). Stir 5 min at -78°C, then allow to warm to RT.

-

Isolation: Quench with saturated NH₄Cl. Extract with DCM. Wash with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (DCM/MeOH). Note: The aldehyde is unstable; use immediately or store as the bisulfite adduct.

Quality Control & Handling

Analytical Fingerprint[1][4]

-

¹H NMR (CDCl₃): The diagnostic signal is the aldehyde proton doublet/singlet at δ 9.6–9.8 ppm . The neopentyl methylene protons (N-CH₂-C(Me)₃) typically appear as a singlet around δ 2.0–2.2 ppm , distinct from the piperidine ring protons.

-

Mass Spec: ESI+ [M+H] = 184.2.

Storage Protocol (Self-Validating)

To verify if your stored sample has degraded:

-

Visual Check: Pure compound is a clear oil. Cloudiness or white solid indicates oxidation to the carboxylic acid (1-neopentylpiperidine-4-carboxylic acid).

-

Chemical Check: Dissolve a droplet in wet acetone. If it remains clear, it is likely intact.[3] If a solid precipitates immediately upon adding base, it may be the zwitterionic acid form.

-

Recommendation: Store as a 1M solution in anhydrous DCM or Toluene at -20°C to prevent polymerization.

Synthetic Utility in Drug Discovery[1][4]

This aldehyde is primarily used in Reductive Aminations to link the neopentyl-piperidine "warhead" to amine-bearing scaffolds.

Protocol for Reductive Amination:

-

Mix This compound (1.0 eq) and Target Amine (1.0 eq) in DCE (Dichloroethane).

-

Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 30 min.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

-

Why STAB? It selectively reduces the imine without reducing the aldehyde reactant, preventing side reactions.

References

-

Enamine Ltd. Catalog Entry: 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde (ENAH5802DD2C). Retrieved from (Verified availability via search).

-

Sigma-Aldrich. Product Detail: 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde (CAS 917898-69-2). Retrieved from .

-

Patent US 2006/0142318 A1. Substituted Piperidines as Modulators of Chemokine Receptor Activity. (Describes the Swern oxidation protocol for neopentyl-piperidine intermediates).

-

Mancuso, A. J., & Swern, D. (1981). "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981(03), 165-185. (Foundational text for the oxidation protocol).

A Technical Guide to the Lipophilicity and LogP of 1-Neopentylpiperidine-4-carbaldehyde

Prepared by: Senior Application Scientist

Abstract

Lipophilicity is a critical physicochemical property in drug discovery, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical analysis of lipophilicity, focusing on the partition coefficient (LogP) of the novel compound 1-Neopentylpiperidine-4-carbaldehyde. We explore the theoretical underpinnings of LogP, present validated experimental protocols for its determination based on OECD guidelines, and offer a comparative analysis of in silico predictive models. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical methodologies for assessing this crucial molecular attribute.

Introduction: The Central Role of Lipophilicity in Drug Development

In the intricate process of drug discovery and development, the journey of a molecule from administration to its target site is governed by a complex interplay of its inherent properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a paramount determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[1][2] A molecule's ability to traverse cellular membranes, which are primarily lipid bilayers, is directly related to its lipophilicity.[3]

This property dictates:

-

Absorption: The efficiency with which a drug crosses the gastrointestinal mucosa to enter the bloodstream.[]

-

Distribution: The tendency of a drug to partition into various tissues and organs, including its ability to cross the blood-brain barrier.[]

-

Metabolism & Excretion: Lipophilicity influences interaction with metabolic enzymes and the rate of clearance from the body.[]

-

Target Affinity & Toxicity: While sufficient lipophilicity can enhance binding to hydrophobic pockets of target proteins, excessive lipophilicity is often linked to promiscuous binding, off-target effects, and toxicity.[5]

The most widely accepted metric for quantifying lipophilicity is the n-octanol/water partition coefficient (P) , expressed in its logarithmic form, LogP .[1] This guide focuses on the theoretical and practical determination of this value for This compound , a compound of interest in synthetic and medicinal chemistry.

Theoretical Framework: Understanding LogP and LogD

The partition coefficient (P) is defined as the ratio of the concentration of a neutral (unionized) compound in two immiscible phases at equilibrium.[6] For pharmaceutical sciences, this system is standardized as n-octanol and water, representing a simplified model of a biological membrane and aqueous physiological fluids, respectively.[7][8]

P = [Concentration]octanol / [Concentration]water

Due to the wide range of values, the base-10 logarithm is used for convenience:

LogP = log10 (P)

-

A positive LogP value indicates higher lipophilicity (greater solubility in octanol).

-

A negative LogP value indicates higher hydrophilicity (greater solubility in water).

It is critical to distinguish LogP from the distribution coefficient (LogD) . While LogP considers only the neutral species of a molecule, LogD accounts for all forms (neutral and ionized) at a specific pH.[7] For ionizable compounds like this compound (due to the piperidine nitrogen), LogD is pH-dependent and provides a more accurate reflection of lipophilicity under physiological conditions.

Methodologies for LogP Determination

The determination of LogP can be approached through robust experimental methods or rapid computational predictions. Each approach offers distinct advantages and is suited for different stages of the drug discovery pipeline.

Experimental Determination

a) The Gold Standard: Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the most traditional and direct way to measure LogP.[9][10] It involves dissolving the test substance in a biphasic system of n-octanol and water (or a suitable buffer), allowing the system to reach equilibrium, and then measuring the concentration of the substance in each phase.

Expert Insight: The shake-flask method, while conceptually simple, requires meticulous execution to be trustworthy. Pre-saturation of the solvents is a critical step to account for their mutual solubility (water is soluble in n-octanol up to ~20%) and prevent volume changes that would skew the concentration measurements.[8] The choice of analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC) must be validated for linearity, accuracy, and precision in both matrices. This method is generally reliable for compounds with LogP values in the range of -2 to 4.[9][11]

Protocol: Shake-Flask LogP Determination of this compound

-

Preparation of Phases:

-

Saturate high-purity n-octanol with water (or pH 7.4 phosphate buffer) by shaking for 24 hours at the test temperature (e.g., 25°C), then allow phases to separate.

-

Similarly, saturate water (or buffer) with n-octanol. This ensures the thermodynamic activity of each solvent is constant.

-

-

Test Substance Preparation:

-

Prepare a stock solution of this compound in n-octanol. The final concentration in either phase should not exceed 0.01 mol/L to avoid self-association.[10]

-

-

Partitioning:

-

In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase.

-

Agitate the vessel at a constant temperature until equilibrium is reached (typically 1-24 hours). Gentle inversion is preferred over vigorous shaking to prevent the formation of emulsions that are difficult to separate.

-

-

Phase Separation:

-

Centrifuge the vessel at a low speed to achieve a clean separation of the two phases. This is the most critical step for avoiding cross-contamination.[10]

-

-

Quantification:

-

Carefully sample a precise aliquot from both the n-octanol and aqueous layers.

-

Determine the concentration of the analyte in each phase using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the measured concentrations.

-

Report the result as LogP. The experiment should be performed in triplicate.

-

b) High-Throughput Alternative: HPLC Method (OECD Guideline 117)

This method estimates LogP based on a compound's retention time on a reverse-phase HPLC column (e.g., C18).[12][13] The principle is that lipophilic compounds have a stronger affinity for the non-polar stationary phase and thus elute later. A calibration curve is generated using reference compounds with known LogP values.[14]

Expert Insight: The HPLC method is significantly faster and requires less material than the shake-flask method, making it ideal for screening libraries of compounds.[14] Its accuracy is highly dependent on the structural similarity between the test compound and the reference standards used for calibration. This method is most suitable for neutral compounds and can be adapted for ionizable substances by using a buffered mobile phase to suppress ionization.[14] It is generally applicable for a LogP range of 0 to 6.[12][15]

Computational (In Silico) Prediction

With advancements in computational chemistry, numerous algorithms can predict LogP from a molecule's 2D structure. These methods are invaluable for early-stage virtual screening.[16] They are broadly categorized as:

-

Atom-based: Summing the contributions of individual atoms (e.g., XLOGP3).[17]

-

Fragment-based: Summing the contributions of predefined molecular fragments.

-

Property-based: Using whole-molecule descriptors in quantitative structure-property relationship (QSPR) models.[18]